molecular formula C18H12N2 B12936557 2,2'-(Anthracene-2,6-diyl)diacetonitrile

2,2'-(Anthracene-2,6-diyl)diacetonitrile

Cat. No.: B12936557
M. Wt: 256.3 g/mol
InChI Key: DUMAEJNYQAPDOR-UHFFFAOYSA-N
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Description

2,2'-(Anthracene-2,6-diyl)diacetonitrile is a nitrile-functionalized anthracene derivative characterized by two acetonitrile groups substituted at the 2,6-positions of the anthracene core. Anthracene derivatives are widely studied for their optoelectronic properties due to their extended π-conjugation, which enhances charge transport and light absorption. The acetonitrile groups likely contribute to solubility in polar solvents and reactivity in cross-coupling reactions, making this compound relevant in organic electronics and polymer synthesis .

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[6-(cyanomethyl)anthracen-2-yl]acetonitrile

InChI

InChI=1S/C18H12N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-6H2

InChI Key

DUMAEJNYQAPDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)CC#N)C=C2C=C1CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-2,6-diyl)diacetonitrile typically involves the reaction of anthracene with cyanomethyl reagents. One common method includes the use of 9,10-dichloromethylanthracene as a starting material, which undergoes nucleophilic substitution with sodium cyanide or potassium cyanide to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Anthracene-2,6-diyl)diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-(Anthracene-2,6-diyl)diacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.

    Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diacetonitrile is primarily related to its ability to interact with various molecular targets. The nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The anthracene core provides a rigid and planar structure, which is beneficial for stacking interactions and electronic properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2,2'-(Anthracene-2,6-diyl)diacetonitrile, differing primarily in aromatic cores or substituents:

Compound Name CAS Number Key Structural Features Similarity Score Applications/Properties
2-(2,6-Dichlorophenyl)acetonitrile 2856-63-5 Dichlorophenyl core, single acetonitrile 0.93 Intermediate in agrochemical synthesis
2-(2,3-Dichlorophenyl)acetonitrile 3218-45-9 Dichlorophenyl isomer 0.93 Pharmaceutical precursor
3-Chloro-4-(cyanomethyl)benzonitrile 1261672-27-8 Dual nitrile groups, chlorinated benzene 0.90 Ligand in coordination chemistry
BDT-2T-ID (from ) - Benzodithiophene-thiophene backbone - Organic photovoltaic devices

Key Observations :

  • Aromatic Core Influence : The anthracene core in the target compound provides broader π-conjugation compared to phenyl or thiophene-based analogs, enhancing absorption in the visible spectrum and charge mobility .
  • Substituent Effects : Dichloro or methyl substituents (e.g., in ’s 2,2'-(5-methyl-1,3-phenylene)diacetonitrile) reduce reactivity but improve thermal stability, whereas nitrile groups increase polarity and facilitate electron-withdrawing behavior .

Electronic and Optoelectronic Properties

  • Computational Insights : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms (), predict that anthracene-based nitriles exhibit lower HOMO-LUMO gaps (~2.5–3.0 eV) than phenylacetonitriles (~3.5–4.0 eV), favoring use in light-emitting diodes .
  • Experimental Data : BDT-2T-ID () achieves power conversion efficiencies >10% in solar cells, whereas anthracene derivatives may prioritize luminescence efficiency due to rigid, planar structures .

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